molecular formula C23H46O2 B169157 neopentyl stearate CAS No. 102253-41-8

neopentyl stearate

Cat. No.: B169157
CAS No.: 102253-41-8
M. Wt: 354.6 g/mol
InChI Key: KKIJZWOPMWEAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 2,2-dimethylpropyl ester typically involves the esterification of octadecanoic acid with 2,2-dimethylpropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of octadecanoic acid, 2,2-dimethylpropyl ester is scaled up using continuous esterification processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield of the ester .

Mechanism of Action

The mechanism of action of octadecanoic acid, 2,2-dimethylpropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release octadecanoic acid and 2,2-dimethylpropanol, which can then participate in various biochemical processes. The long hydrocarbon chain of the ester also allows it to interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

neopentyl stearate is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching affects its solubility, melting point, and reactivity, making it suitable for specific applications where other esters may not be as effective .

Properties

IUPAC Name

2,2-dimethylpropyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)25-21-23(2,3)4/h5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIJZWOPMWEAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278668
Record name Octadecanoic acid, 2,2-dimethylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102253-41-8
Record name Octadecanoic acid, 2,2-dimethylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.